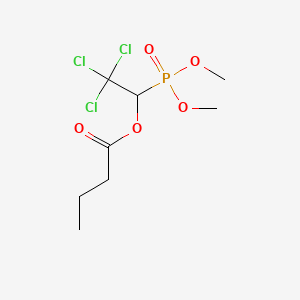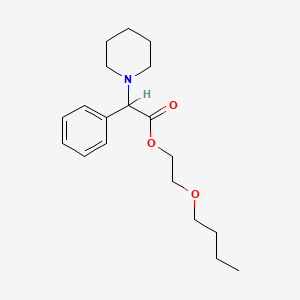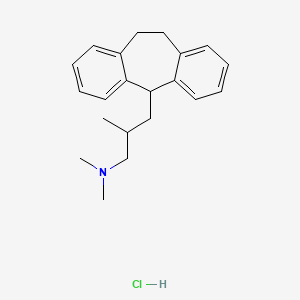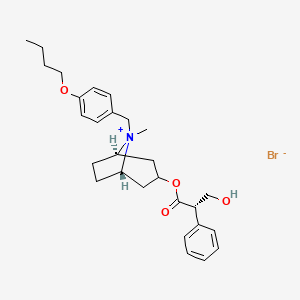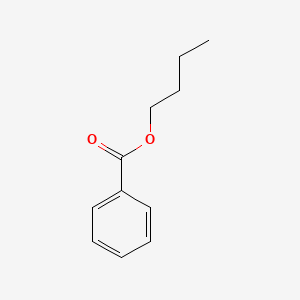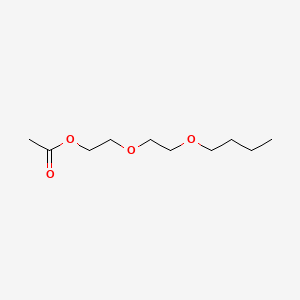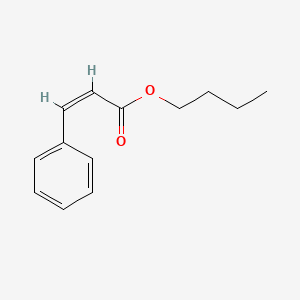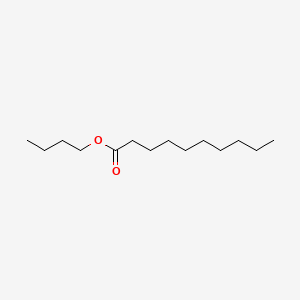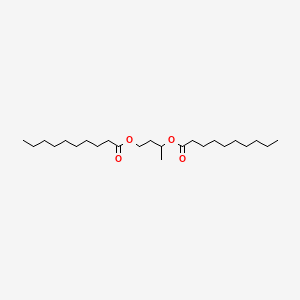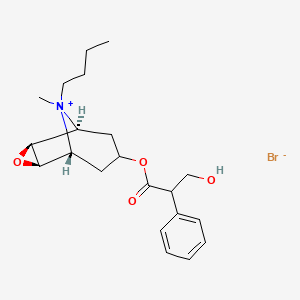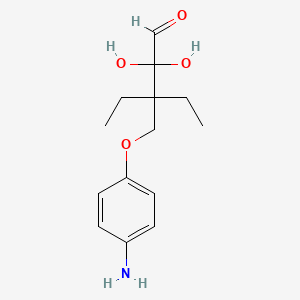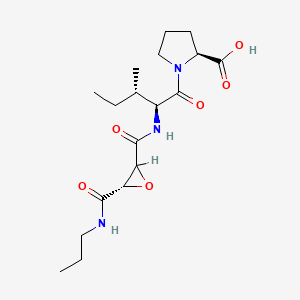
CA-074
描述
CA-074 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxirane ring and a propylamino group, making it a subject of interest for researchers.
科学研究应用
CA-074 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein modifications.
Industry: It can be used in the production of pharmaceuticals and as a reagent in chemical processes.
作用机制
Target of Action
CA-074, also known as N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline, is a potent inhibitor of cathepsin B . Cathepsin B is a well-characterized lysosomal cysteine protease present in all mammalian cells . It plays a crucial role in intracellular protein degradation/turnover, antigen presentation/processing, pro-enzyme activation, hormone maturation, and epidermal homeostasis .
Mode of Action
This compound interacts with cathepsin B and inhibits its activity. It is a synthetic analogue of E-64, a natural peptidyl epoxide that irreversibly inhibits most known lysosomal cysteine proteinases . This compound can be used to selectively inhibit cathepsin B within living cells . It has been found that this compound also inactivates cathepsin l in the presence of the thiol reagents dithiothreitol and glutathione .
Biochemical Pathways
The inhibition of cathepsin B by this compound affects various biochemical pathways. As cathepsin B is involved in protein degradation and turnover, its inhibition can impact these processes. Furthermore, cathepsin B plays a role in antigen presentation and processing, so its inhibition could potentially affect immune responses .
Pharmacokinetics
It is known that this compound methyl ester (ca-074me), a cell-permeable derivative of this compound, is converted by cellular esterases to this compound . This suggests that this compound may have similar pharmacokinetic properties to CA-074Me.
Result of Action
The inhibition of cathepsin B by this compound can have various effects at the molecular and cellular levels. For instance, it can affect protein degradation and turnover, antigen presentation and processing, and hormone maturation . In addition, this compound treatment significantly decreased metastasis to lung and bone in a study involving 4T1.2 tumor-bearing mice .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been demonstrated that this compound also inactivates cathepsin L in the presence of the thiol reagents dithiothreitol and glutathione . This suggests that the reducing environment within cells can influence the action of this compound.
生化分析
Biochemical Properties
CA-074 is a potent and selective inhibitor of cathepsin B. It interacts with the active site of cathepsin B, forming a covalent bond with the cysteine residue, thereby inhibiting its proteolytic activity . This interaction is highly specific, allowing this compound to selectively inhibit cathepsin B without significantly affecting other cysteine proteases such as cathepsin L . The inhibition of cathepsin B by this compound has been shown to be pH-dependent, with greater potency at acidic pH levels typically found in lysosomes .
Cellular Effects
This compound has significant effects on various cellular processes. By inhibiting cathepsin B, this compound can reduce the invasiveness and metastatic potential of cancer cells . This inhibition affects the degradation of extracellular matrix components, which is crucial for cancer cell invasion and metastasis. Additionally, this compound has been shown to interfere with autophagy, a cellular process involved in the degradation and recycling of cellular components . This interference can lead to altered cellular metabolism and reduced cell survival under stress conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cathepsin B. The compound forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition of the enzyme . This inhibition prevents cathepsin B from cleaving its substrates, thereby disrupting various cellular processes that depend on cathepsin B activity. The specificity of this compound for cathepsin B is attributed to its unique chemical structure, which allows it to fit precisely into the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound remains stable and effective in inhibiting cathepsin B for extended periods . Prolonged exposure to this compound can lead to cellular adaptation, where cells may upregulate other proteases to compensate for the loss of cathepsin B activity . Additionally, the degradation of this compound over time can reduce its efficacy, necessitating repeated administration in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits cathepsin B without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as inflammation and tissue damage . These toxic effects are likely due to the inhibition of cathepsin B in non-target tissues, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily through hydrolysis by cellular esterases, converting it to its active form . This conversion is crucial for its inhibitory activity, as the parent compound itself is not cell-permeable . Once inside the cell, this compound can interact with various metabolic pathways, particularly those involving protein degradation and turnover . The inhibition of cathepsin B by this compound can lead to altered metabolic flux and changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound is primarily transported into cells via endocytosis, where it accumulates in lysosomes . Within the lysosomes, this compound can effectively inhibit cathepsin B, leading to localized effects on lysosomal function . The distribution of this compound in tissues is also dependent on its ability to penetrate cellular membranes, which is facilitated by its conversion to the active form by cellular esterases .
Subcellular Localization
This compound is predominantly localized in lysosomes, where it exerts its inhibitory effects on cathepsin B . The subcellular localization of this compound is crucial for its function, as cathepsin B is primarily active in the acidic environment of lysosomes . The targeting of this compound to lysosomes is facilitated by its chemical structure, which allows it to be selectively taken up by lysosomal transport mechanisms . This selective localization ensures that this compound can effectively inhibit cathepsin B without affecting other cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CA-074 typically involves multiple steps, starting with the preparation of the oxirane ring. This can be achieved through the epoxidation of an appropriate alkene using reagents such as m-chloroperbenzoic acid. The subsequent steps involve the introduction of the propylamino group and the coupling with L-isoleucyl-L-proline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can precisely control the reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis can be employed to produce large quantities efficiently.
化学反应分析
Types of Reactions
CA-074 can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The propylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring yields diols, while reduction of the carbonyl groups results in the formation of alcohols.
相似化合物的比较
Similar Compounds
- N-[[(2S,3S)-3-[(Methylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline
- N-[[(2S,3S)-3-[(Ethylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline
Uniqueness
CA-074 is unique due to its specific propylamino group, which imparts distinct chemical and biological properties compared to its methylamino and ethylamino analogs. This uniqueness makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
134448-10-5 |
|---|---|
分子式 |
C18H29N3O6 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S,3S)-3-methyl-2-[[(3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14?/m0/s1 |
InChI 键 |
ZEZGJKSEBRELAS-KSFNBINOSA-N |
SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O |
手性 SMILES |
CCCNC(=O)[C@@H]1C(O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O |
规范 SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-((S)-3-methyl-2-(((2S,3S)-3-propylcarbamoyl-oxiranecarbonyl)-amino)-pentanoyl)-pyrrolidine-2-carboxylic acid CA 074 CA-074 N-(3-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline nPrHN-(2S,3S)-tEps-Ile-Pro-OH |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


